5-methyl-1-(2,4,6-trimethylbenzenesulfonyl)-1H-1,2,3-benzotriazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methyl-1-(2,4,6-trimethylbenzenesulfonyl)-1H-1,2,3-benzotriazole is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzotriazole core substituted with a methyl group and a 2,4,6-trimethylbenzenesulfonyl group, which contributes to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-1-(2,4,6-trimethylbenzenesulfonyl)-1H-1,2,3-benzotriazole typically involves the reaction of 5-methyl-1H-1,2,3-benzotriazole with 2,4,6-trimethylbenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-methyl-1-(2,4,6-trimethylbenzenesulfonyl)-1H-1,2,3-benzotriazole can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl group can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, depending on the reagents and conditions used.
Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids or bases for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the sulfonyl group can yield the corresponding sulfonic acid .
Scientific Research Applications
5-methyl-1-(2,4,6-trimethylbenzenesulfonyl)-1H-1,2,3-benzotriazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 5-methyl-1-(2,4,6-trimethylbenzenesulfonyl)-1H-1,2,3-benzotriazole exerts its effects involves interactions with molecular targets such as enzymes and proteins. The sulfonyl group can form strong interactions with active sites, potentially inhibiting or modifying enzyme activity. The benzotriazole core can also participate in π-π stacking interactions with aromatic residues in proteins .
Comparison with Similar Compounds
Similar Compounds
1H-1,2,3-benzotriazole: Lacks the methyl and sulfonyl substitutions, resulting in different chemical properties.
5-methyl-1H-1,2,3-benzotriazole: Similar structure but without the sulfonyl group, affecting its reactivity and applications.
2,4,6-trimethylbenzenesulfonyl chloride: Used as a reagent in the synthesis of the target compound.
Uniqueness
The presence of both the methyl and sulfonyl groups in 5-methyl-1-(2,4,6-trimethylbenzenesulfonyl)-1H-1,2,3-benzotriazole imparts unique chemical properties, making it more versatile in various reactions and applications compared to its simpler counterparts .
Properties
IUPAC Name |
5-methyl-1-(2,4,6-trimethylphenyl)sulfonylbenzotriazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S/c1-10-5-6-15-14(9-10)17-18-19(15)22(20,21)16-12(3)7-11(2)8-13(16)4/h5-9H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCHIDYWVPVJRMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(N=N2)S(=O)(=O)C3=C(C=C(C=C3C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.